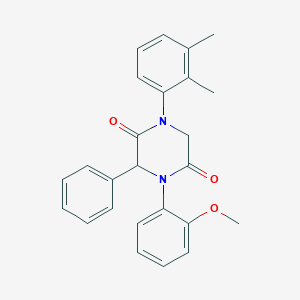
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as TRO19622, is a compound that has gained significant attention in the field of neuroscience research. It is a small molecule that has been shown to have potential therapeutic effects in various neurological disorders. In
科学的研究の応用
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been investigated for its potential use in pain management and addiction treatment.
作用機序
The exact mechanism of action of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to act on multiple pathways involved in neurological disorders. It has been shown to modulate the activity of various neurotransmitters such as dopamine, glutamate, and acetylcholine. This compound has also been shown to reduce oxidative stress and inflammation, which are common features of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been investigated for its potential use in pain management and addiction treatment. However, further studies are needed to fully understand the effects of this compound on human physiology.
実験室実験の利点と制限
One of the main advantages of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is its small size and ease of synthesis, which makes it a suitable candidate for drug development. This compound has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for the research on 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in pain management and addiction treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on human physiology.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of neuroscience research. It has shown potential therapeutic effects in various neurological disorders and has been investigated for its potential use in pain management and addiction treatment. Further studies are needed to fully understand the effects of this compound on human physiology and its potential as a therapeutic agent.
合成法
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzene-1,4-diamine, 2-methoxybenzaldehyde, and benzoyl chloride. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through recrystallization. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-10-9-14-20(18(17)2)26-16-23(28)27(21-13-7-8-15-22(21)30-3)24(25(26)29)19-11-5-4-6-12-19/h4-15,24H,16H2,1-3H3 |
InChIキー |
QJEGSNLWAITHQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


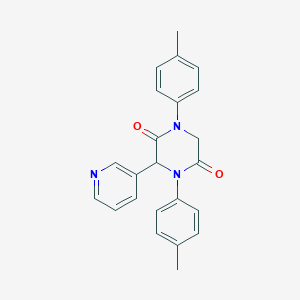
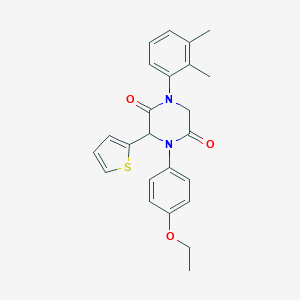
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)


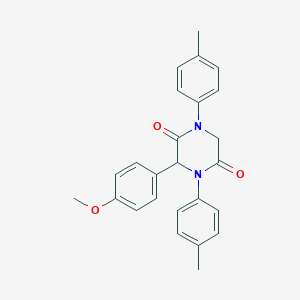

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
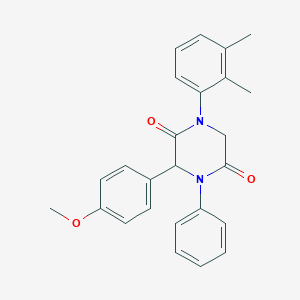
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

